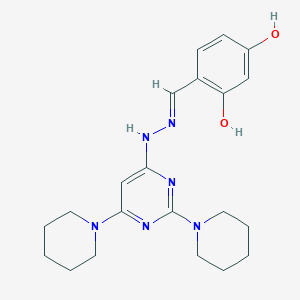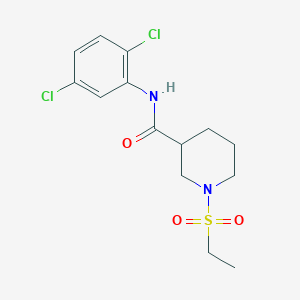![molecular formula C16H14F3NO2 B5984973 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as ML352, is a small molecule that has been developed as a potential treatment for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to target specific proteins and signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer growth, inflammation, and neurodegeneration. By targeting these specific proteins, this compound can modulate cellular signaling pathways, leading to therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer growth. In inflammation models, this compound has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder models, this compound has been shown to improve cognitive function and reduce neuroinflammation, leading to potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments is its high purity and yield, making it a suitable compound for scientific research. This compound also has a unique chemical structure and mechanism of action, making it a potential candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide research, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders. This compound can also be used as a tool compound for studying specific signaling pathways and proteins in cells. In addition, future research can focus on optimizing the synthesis of this compound to improve its solubility and bioavailability, making it a more suitable compound for drug development.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community for its potential therapeutic benefits in various diseases. The synthesis method of this compound has been optimized to yield high purity and yield, making it a suitable compound for scientific research. This compound has a unique chemical structure and mechanism of action, making it a potential candidate for drug development. Future research can focus on optimizing the synthesis of this compound and studying its potential therapeutic benefits in various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-methoxybenzaldehyde with 2-bromoacetophenone to form 2-(2-methoxyphenyl)acetophenone. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-14-8-3-2-5-11(14)9-15(21)20-13-7-4-6-12(10-13)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMNGWBJQIRQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)
![1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5984994.png)

![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
